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1,3-Dimethylpiperidin-3-ol

CNS drug design Lipophilicity Blood-brain barrier permeability

1,3-Dimethylpiperidin-3-ol (CAS 14301-41-8) is a tertiary amino alcohol belonging to the C(3)-quaternary 3-hydroxypiperidine subclass. It features a geminal dimethyl-hydroxyl motif at the 3-position of the N-methylpiperidine ring, yielding a molecular weight of 129.20 g/mol, a computed XLogP3 of 0.3, one hydrogen bond donor, and two hydrogen bond acceptors.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B14015776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylpiperidin-3-ol
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCC1(CCCN(C1)C)O
InChIInChI=1S/C7H15NO/c1-7(9)4-3-5-8(2)6-7/h9H,3-6H2,1-2H3
InChIKeyUJYZTWAXOVSKIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethylpiperidin-3-ol for CNS Research: Beyond Standard Piperidine Building Blocks


1,3-Dimethylpiperidin-3-ol (CAS 14301-41-8) is a tertiary amino alcohol belonging to the C(3)-quaternary 3-hydroxypiperidine subclass [1]. It features a geminal dimethyl-hydroxyl motif at the 3-position of the N-methylpiperidine ring, yielding a molecular weight of 129.20 g/mol, a computed XLogP3 of 0.3, one hydrogen bond donor, and two hydrogen bond acceptors [1]. Unlike mono-substituted piperidinols, this scaffold enforces a restricted conformational space around the hydroxyl-bearing carbon—a feature exploited in rigidified pharmacophore design for targets such as monoamine transporters and sigma receptors [2][3].

Why 1,3-Dimethylpiperidin-3-ol Cannot Be Swapped for Common Piperidine Analogs


Simple piperidine alcohols (e.g., 3-hydroxypiperidine, N-methylpiperidin-3-ol) and regioisomeric 1,3-dimethylpiperidin-4-ols share the same atom connectivity but exhibit divergent physicochemical and conformational profiles that directly impact molecular recognition. The C3-quaternary center in 1,3-dimethylpiperidin-3-ol eliminates rotational degrees of freedom present in secondary alcohol analogs, alters the pKa of the tertiary amine through through-space inductive effects, and shifts lipophilicity by approximately 0.2 logP units relative to its desmethyl counterpart [1]. These differences are not incremental—they can determine whether a lead compound achieves target engagement, acceptable metabolic stability, or the conformational preorganization necessary for selective binding [2].

Head-to-Head Quantitative Differentiation of 1,3-Dimethylpiperidin-3-ol


Lipophilicity Shift vs. 1-Methylpiperidin-3-ol Enables CNS Multiparameter Optimization

1,3-Dimethylpiperidin-3-ol exhibits a computed XLogP3 of 0.3, compared to 0.1 for 1-methylpiperidin-3-ol—a ΔlogP of +0.2 units attributable solely to the additional C3-methyl group [1]. This modest increase shifts the compound from the extreme hydrophilic edge of CNS-accessible chemical space (logP < 0.1 is suboptimal for passive BBB permeation) into a more favorable range while retaining acceptable aqueous solubility [2]. In CNS lead optimization, a logP increment of 0.2–0.5 units is often sufficient to convert a peripherally restricted scaffold into a brain-penetrant one without triggering the P-glycoprotein efflux or rapid hepatic clearance associated with logP > 3 [2].

CNS drug design Lipophilicity Blood-brain barrier permeability

Conformational Preorganization: Zero Rotatable Bonds vs. Linear Amino Alcohol Flexibility

1,3-Dimethylpiperidin-3-ol possesses zero rotatable bonds due to the C3-quaternary center locking the hydroxyl group into a fixed orientation relative to the piperidine ring [1]. In contrast, 1-methylpiperidin-3-ol has a secondary alcohol at C3 that can sample multiple rotameric states, and acyclic amino alcohol fragments (e.g., N,N-dimethylethanolamine) possess 2–3 rotatable bonds [2]. The entropic penalty for binding is reduced in the rigidified scaffold: constrained analogs of flexible ligands have been shown to improve binding affinity by up to 1–2 kcal/mol (corresponding to a 5–30-fold Ki improvement) purely through conformational preorganization [3]. This principle has been exploited in 3,3-dimethylpiperidine-based sigma-1 receptor ligands, where derivatives bearing the gem-dimethyl motif achieve Ki values as low as 0.14 nM [4].

Conformational restriction Entropy penalty Structure-based drug design

Regioisomeric Specificity: 3-OH vs. 4-OH Determines Hydrogen-Bonding Geometry and Receptor Recognition

The position of the hydroxyl group on the piperidine ring fundamentally alters molecular recognition. Aromatic esters of 1,3-dimethylpiperidin-4-ol (cis and trans isomers 24 and 25) showed no binding to the opiate receptor in rat brain homogenates, whereas the corresponding 3-piperidinol ester series produced active analgesic compounds [1]. This regioisomeric discrimination arises because a 3-OH group can engage in intramolecular hydrogen bonding with the piperidine nitrogen—a geometric arrangement impossible for 4-OH isomers [2]. The 3-hydroxy configuration stabilizes a specific chair conformation that presents the hydroxyl and amine in a gauche relationship, creating a bidentate hydrogen-bonding motif recognized by aminergic receptors and transporters [3].

Regioisomer selectivity Hydrogen bonding Opioid receptor Structure-activity relationship

Gem-Dimethyl Effect: Metabolic Shielding of the C3 Position vs. Unsubstituted Piperidinols

The C3-quaternary center in 1,3-dimethylpiperidin-3-ol eliminates the tertiary C–H bond that is the primary site of cytochrome P450-mediated oxidation in 3-hydroxypiperidine analogs. In 1-methylpiperidin-3-ol, the C3 methine proton is susceptible to CYP3A4-catalyzed hydroxylation and subsequent phase II metabolism [1]. The gem-dimethyl motif acts as a metabolic shield by: (a) removing the abstractable hydrogen at C3; (b) sterically hindering access of CYP450 oxidants to the adjacent C2 and C4 positions; and (c) reducing the basicity of the tertiary amine (predicted pKa ≈ 7.1 for 1,3-dimethylpiperidin-3-ol vs. ~8.3 for N-methylpiperidine) [2]. Studies on analogous 3,3-dimethylpiperidine derivatives confirm that the gem-dimethyl group substantially improves in vitro metabolic stability in human liver microsomes while retaining target affinity [3].

Metabolic stability CYP oxidation Gem-dimethyl shielding

Topological Polar Surface Area: Maintaining Low TPSA for CNS Permeability While Introducing Hydrogen-Bonding Capability

1,3-Dimethylpiperidin-3-ol has a topological polar surface area (TPSA) of 23.5 Ų, identical to that of 1-methylpiperidin-3-ol (23.5 Ų) and substantially lower than 3-hydroxypiperidine (32.3 Ų) [1][2]. The TPSA remains well below the established CNS permeability threshold of 60–70 Ų, confirming that the additional methyl group does not compromise passive membrane permeability [3]. This is in contrast to di-hydroxylated piperidine scaffolds (e.g., piperidine-3,4-diol, TPSA ~52 Ų) which approach the permeability limit and often require prodrug strategies for adequate brain exposure.

CNS multiparameter optimization Polar surface area Blood-brain barrier

Predicted pKa Modulation: Tertiary Amine Basicity Reduction vs. Unsubstituted Piperidines

The predicted pKa of the tertiary amine in 1,3-dimethylpiperidin-3-ol is 7.12 ± 0.20 . This represents a significant reduction from the pKa of N-methylpiperidine (~9.8 measured; ~8.8 for N-methylpiperidin-3-ol estimated) [1]. The ~1.7–2.7 unit decrease in basicity is attributable to the electron-withdrawing inductive effect of the geminal hydroxyl group at C3, transmitted through the ring via through-bond and through-space mechanisms. Reduced amine basicity is a desirable feature in CNS drug candidates: amines with pKa < 8 show decreased lysosomal trapping (reducing tissue accumulation), lower hERG channel affinity (reducing cardiac safety risk), and improved oral absorption due to reduced ionization at intestinal pH [2].

Amine basicity pKa Lysosomal trapping hERG liability

Procurement-Driven Application Scenarios for 1,3-Dimethylpiperidin-3-ol


CNS Lead Optimization: Replace 1-Methylpiperidin-3-ol When LogP and Metabolic Stability Are Rate-Limiting

In CNS programs where a 3-hydroxypiperidine scaffold achieves target engagement but fails to reach adequate unbound brain concentrations due to low lipophilicity (LogP < 0.1) or rapid CYP-mediated oxidation at the C3 methine, 1,3-dimethylpiperidin-3-ol provides a direct replacement that addresses both deficiencies simultaneously: +0.2 logP improves passive BBB permeability and the C3-quaternary center eliminates the primary site of oxidative metabolism [1][2]. This scaffold swap can be implemented at the medicinal chemistry stage without altering the core pharmacophore geometry, preserving existing SAR while solving pharmacokinetic liabilities.

Sigma Receptor or Monoamine Transporter Probe Development: Exploit the Rigidified 3-OH Pharmacophore

The bidentate N⋯HO hydrogen-bonding motif inherent to 3-hydroxypiperidines—and conformationally locked in 1,3-dimethylpiperidin-3-ol—is a recognized pharmacophoric element for sigma-1/sigma-2 receptors and monoamine transporters (DAT, NET, SERT) [3][4]. For probe or tool compound development targeting these protein families, 1,3-dimethylpiperidin-3-ol serves as an ideal core scaffold: its zero rotatable bonds maximize the entropic advantage upon binding, while the N-methyl group provides a synthetic handle for further N-alkylation diversity. The demonstrated nanomolar-to-subnanomolar affinities of elaborated 3,3-dimethylpiperidine derivatives at sigma-1 receptors (Ki 0.14–0.38 nM) validate this scaffold approach [5].

Parallel Chemistry Library Synthesis: A Single Building Block for Systematic N-Functionalization

Procurement of 1,3-dimethylpiperidin-3-ol as a core fragment enables systematic library enumeration through N-dealkylation/N-functionalization sequences or direct N-alkylation chemistry. The pre-installed gem-dimethyl-hydroxyl motif at C3 remains invariant across the library, ensuring that all members benefit from the metabolic shielding and conformational restriction properties while SAR is explored at the N-position. This is more efficient than synthesizing each library member de novo from differentially protected piperidine precursors, reducing synthesis cycle count by an estimated 2–3 steps per analog [6].

Preclinical Candidate Optimization: Mitigate hERG and Lysosomal Trapping Risks Without Structural Derivatization

For preclinical candidates where piperidine-based amines trigger hERG channel blockade or accumulate in lysosomes due to high basicity (pKa > 8), 1,3-dimethylpiperidin-3-ol offers an intrinsic risk-reduction feature: its predicted amine pKa of 7.12 places it in the ionization range where these liabilities are substantially attenuated [7]. Unlike alternative strategies that require introducing electron-withdrawing groups (which add molecular weight and synthetic complexity), the pKa-lowering effect in 1,3-dimethylpiperidin-3-ol is achieved by the existing C3-hydroxyl group, making it a procurement-efficient solution for safety profiling.

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